N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-chloro-4,6-diaminopyrimidine.
Introduction of the propylsulfanyl group: This step involves the substitution of a chlorine atom with a propylsulfanyl group using reagents like propylthiol.
Acetylation of the amino group: The amino group on the phenyl ring is acetylated using acetic anhydride in the presence of a base like pyridine.
Coupling of the phenyl and pyrimidine rings: This step involves the formation of an amide bond between the carboxylic acid group on the pyrimidine ring and the amino group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide
- N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17ClN4O2S |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H17ClN4O2S/c1-3-8-24-16-18-9-13(17)14(21-16)15(23)20-12-6-4-11(5-7-12)19-10(2)22/h4-7,9H,3,8H2,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
RUWSZHOKQCTVPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl |
Origin of Product |
United States |
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